3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound belonging to the triazolopyrimidine family This compound is characterized by the presence of both methyl and nitrobenzyl groups attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-methylbenzyl group: This step often involves a nucleophilic substitution reaction where a suitable benzylating agent is used.
Introduction of the 4-nitrobenzyl group: Similar to the previous step, this involves a nucleophilic substitution reaction with a nitrobenzylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To maintain optimal conditions for each reaction step.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Oxidized derivatives: Formed through the oxidation of the methyl group.
Substituted derivatives: Formed through the substitution of the benzyl groups.
Scientific Research Applications
3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: The parent compound.
3-(4-methylbenzyl)-6-(4-aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: A reduced derivative.
3-(4-methylbenzyl)-6-(4-hydroxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: An oxidized derivative.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-13-2-4-15(5-3-13)11-24-18-17(21-22-24)19(26)23(12-20-18)10-14-6-8-16(9-7-14)25(27)28/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSZBYCNSJNNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.